molecular formula C18H22O2 B15142932 9-Dihydroestradiol-d3

9-Dihydroestradiol-d3

Cat. No.: B15142932
M. Wt: 273.4 g/mol
InChI Key: FABGTKBXHAEVKL-BZRMZCILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Dihydroestradiol-d3 is a deuterium-labeled derivative of 9-Dihydroestradiol. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful in various scientific research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and other research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Dihydroestradiol-d3 typically involves the reduction of 9-Dihydroestradiol using deuterium gas or deuterated reagents. The process may include the use of catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation reaction. The reaction conditions often involve low temperatures and controlled environments to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and high-efficiency catalysts to achieve high yields. The product is then purified using techniques such as chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 9-Dihydroestradiol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deuterated ketones, aldehydes, and fully saturated derivatives, which are valuable in various research applications .

Scientific Research Applications

9-Dihydroestradiol-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 9-Dihydroestradiol-d3 involves its interaction with estrogen receptors in the body. The deuterium atoms can influence the binding affinity and metabolic stability of the compound. The molecular targets include estrogen receptors alpha (ERα) and beta (ERβ), which are involved in various physiological processes such as cell growth, differentiation, and reproduction .

Comparison with Similar Compounds

Comparison: 9-Dihydroestradiol-d3 is unique due to the incorporation of deuterium, which enhances its stability and alters its metabolic profile. This makes it particularly useful in research applications where precise quantitation and tracking are required. Compared to its non-deuterated counterparts, this compound offers improved insights into the pharmacokinetics and dynamics of estradiol derivatives .

Properties

Molecular Formula

C18H22O2

Molecular Weight

273.4 g/mol

IUPAC Name

(8S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-17,19-20H,2,4,6-7,9H2,1H3/t15-,16+,17+,18+/m1/s1/i7D2,17D

InChI Key

FABGTKBXHAEVKL-BZRMZCILSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC=C3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O

Canonical SMILES

CC12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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